methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl ester group, which may affect its reactivity and biological activity.
1H-pyrazolo[4,3-c]pyridine: Has a different ring fusion pattern, leading to different chemical and biological properties.
1H-pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system, which can influence its electronic properties and interactions with biological targets
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can enhance its solubility and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
methyl 1-methylpyrazolo[3,4-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-6(4-3-5-10-8)7(11-12)9(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZPELFMRPJGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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